molecular formula C17H27N3S B15149865 2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione

2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B15149865
M. Wt: 305.5 g/mol
InChI Key: BNXYDEABTXEYNL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione is a complex organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with various alkyl and aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazolidine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains methoxy groups instead of methyl groups.

    2,3-Dimethyl-1,3-butadiene: Another similar compound with a different core structure but similar alkyl substitutions.

Uniqueness

2-(3,4-Dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione is unique due to its specific triazolidine ring structure and the presence of both aryl and alkyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H27N3S

Molecular Weight

305.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-ethyl-5-(2-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C17H27N3S/c1-6-12(3)11-17(7-2)18-16(21)20(19-17)15-9-8-13(4)14(5)10-15/h8-10,12,19H,6-7,11H2,1-5H3,(H,18,21)

InChI Key

BNXYDEABTXEYNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)CC

Origin of Product

United States

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